![molecular formula C16H10S B13814292 Phenanthro[3,2-b]thiophene CAS No. 224-10-2](/img/structure/B13814292.png)
Phenanthro[3,2-b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthro[3,2-b]thiophene is an organic compound with the molecular formula C₁₆H₁₀S. It is a polycyclic aromatic hydrocarbon that incorporates a thiophene ring fused with a phenanthrene structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenanthro[3,2-b]thiophene typically involves the cyclization of appropriate precursors. One common method includes the arylation of acrylic acid with 9-bromophenanthrene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride. This leads to the formation of 3-chloro-2-chlorocarbonylthis compound, which undergoes saponification and subsequent dehalogenation and decarboxylation to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable organic synthesis techniques, including the use of high-yielding cyclization reactions and efficient purification processes to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: Phenanthro[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthrene or thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products: The major products formed from these reactions include functionalized derivatives of this compound, such as sulfoxides, sulfones, and various substituted phenanthrothiophenes .
Applications De Recherche Scientifique
Phenanthro[3,2-b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism by which phenanthro[3,2-b]thiophene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. Additionally, its ability to undergo various chemical modifications enables the tuning of its electronic properties for specific applications .
Comparaison Avec Des Composés Similaires
Phenanthro[3,2-b]thiophene can be compared with other similar compounds, such as:
Phenanthro[2,1-b]thiophene: Another isomer with a different fusion pattern of the thiophene ring.
Phenanthro[9,10-b]thiophene: A compound with the thiophene ring fused at different positions on the phenanthrene core.
Benzothiophene: A simpler analog with a single benzene ring fused to a thiophene ring.
Uniqueness: this compound is unique due to its specific fusion pattern, which imparts distinct electronic properties and reactivity compared to its isomers and analogs. This uniqueness makes it particularly valuable in the design of advanced materials for electronic applications .
Propriétés
Numéro CAS |
224-10-2 |
|---|---|
Formule moléculaire |
C16H10S |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
naphtho[2,1-f][1]benzothiole |
InChI |
InChI=1S/C16H10S/c1-2-4-14-11(3-1)5-6-12-9-13-7-8-17-16(13)10-15(12)14/h1-10H |
Clé InChI |
BKDNKFGDTSYPHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)SC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenyl]thio]acetic acid ethyl ester](/img/structure/B13814209.png)
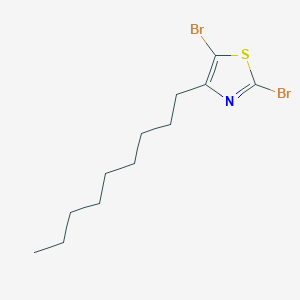
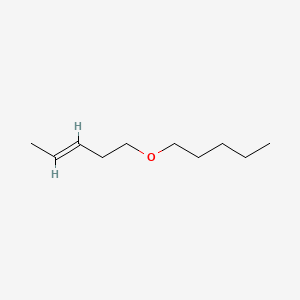
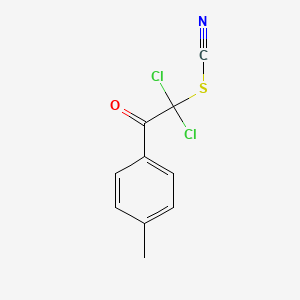
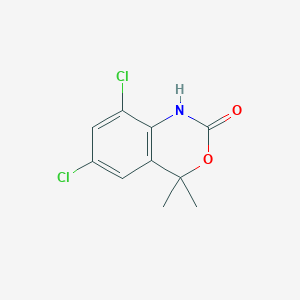
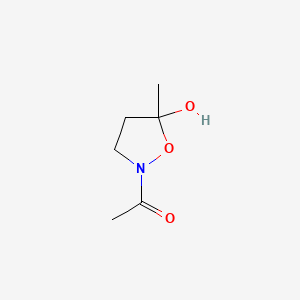
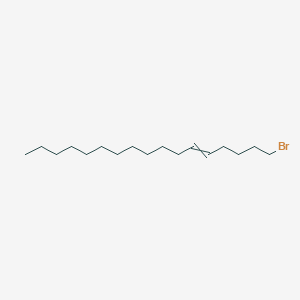
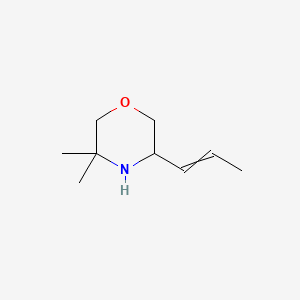
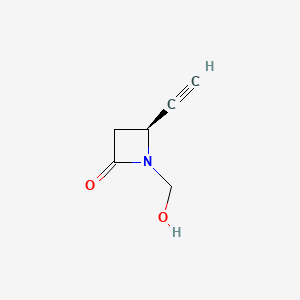
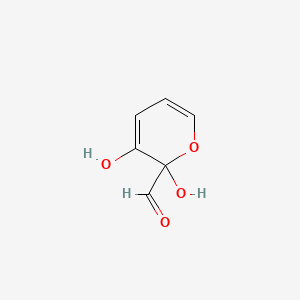
![2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one](/img/structure/B13814278.png)
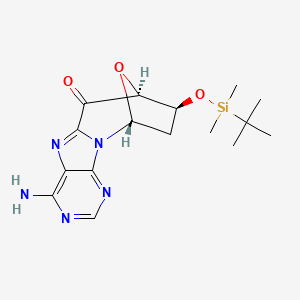

![3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13814290.png)
